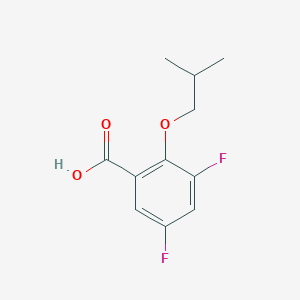

3,5-Difluoro-2-isobutoxybenzoic acid

CAS No.: 1443343-93-8

Cat. No.: VC17531717

Molecular Formula: C11H12F2O3

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443343-93-8 |

|---|---|

| Molecular Formula | C11H12F2O3 |

| Molecular Weight | 230.21 g/mol |

| IUPAC Name | 3,5-difluoro-2-(2-methylpropoxy)benzoic acid |

| Standard InChI | InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(11(14)15)3-7(12)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15) |

| Standard InChI Key | MOJRQLVGMKMWSD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1F)F)C(=O)O |

Introduction

3,5-Difluoro-2-isobutoxybenzoic acid is a chemical compound belonging to the class of benzoic acids, distinguished by the presence of two fluorine atoms and an isobutoxy group attached to the benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.

Synthesis

The synthesis of 3,5-Difluoro-2-isobutoxybenzoic acid typically involves several key steps:

-

Starting Materials: Fluorinated benzoic acids and alcohols are commonly used as precursors.

-

Reaction Conditions: The synthesis often requires controlled conditions to prevent side reactions, including the use of inert atmospheres to stabilize sensitive intermediates.

Applications and Potential Uses

This compound is primarily of interest in:

-

Pharmaceutical Research: Due to its unique structural attributes, it is valuable for further exploration in medicinal chemistry, particularly in drug development and organic synthesis.

-

Material Science: Its applications extend into material science, where its properties can be leveraged for innovative materials.

Chemical Reactions and Characterization

-

Reactions: The compound can undergo various chemical reactions typical for carboxylic acids and aromatic compounds, such as esterification and substitution reactions.

-

Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Similar compounds, such as 3,5-Difluoro-2-methoxybenzoic acid and 3,5-Difluoro-2-isopropoxybenzoic acid, share structural similarities but differ in their alkyl groups. These variations can influence their physical properties and biological activities .

Safety and Handling

While specific safety data for 3,5-Difluoro-2-isobutoxybenzoic acid are not detailed, compounds in this class generally require careful handling due to potential hazards associated with carboxylic acids and fluorinated compounds.

Data Table: Comparison of Similar Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 3,5-Difluoro-2-isobutoxybenzoic acid | C11H12F2O3 | Approximately 234.21 g/mol | 1443343-93-8 |

| 3,5-Difluoro-2-methoxybenzoic acid | C8H6F2O3 | 188.13 g/mol | 886498-75-5 |

| 3,5-Difluoro-2-isopropoxybenzoic acid | C10H10F2O3 | 216.18 g/mol | 1781926-62-2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume